

Potential applications of 1-Boc-4-(2-aminophenyl)piperazine in drug discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Boc-4-(2-Aminophenyl)piperazine
Cat. No.:	B062888

[Get Quote](#)

<An In-depth Technical Guide on the Core Applications of **1-Boc-4-(2-aminophenyl)piperazine** in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Boc-4-(2-aminophenyl)piperazine has emerged as a strategically significant building block in modern medicinal chemistry. Its intrinsic structural features, which include a Boc-protected amine and a reactive aniline moiety integrated into the privileged phenylpiperazine scaffold, provide a versatile platform for the synthesis of diverse and complex bioactive molecules. This technical guide offers a comprehensive analysis of its synthesis, key chemical attributes, and its broad-ranging applications in the design and development of novel therapeutics, with a particular focus on kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Core Structural and Physicochemical Profile

1-Boc-4-(2-aminophenyl)piperazine, with the chemical formula C15H23N3O2 and a molecular weight of 277.37 g/mol, typically presents as beige crystals.^{[1][2]} The presence of the tert-butyloxycarbonyl (Boc) protecting group is critical, as it enhances stability and modulates reactivity during synthetic transformations.^[1] This feature, combined with the inherent properties of the phenylpiperazine core, makes it an invaluable intermediate for creating new drug candidates.^{[1][3]}

Table 1: Key Physicochemical Properties

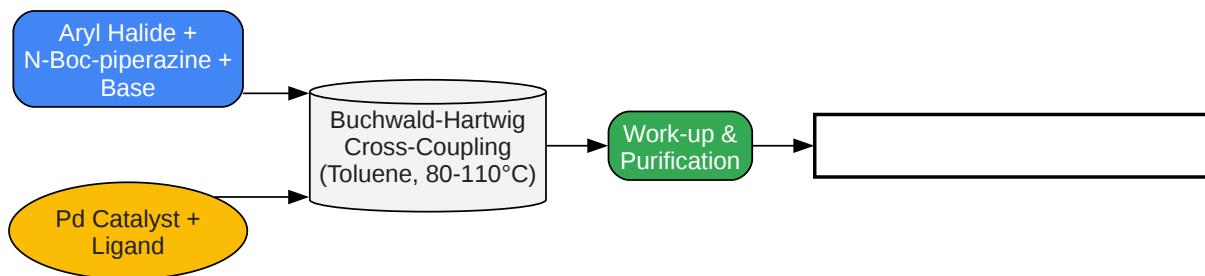
Property	Value	Reference(s)
CAS Number	170017-74-0	[1] [2]
Molecular Formula	C15H23N3O2	[1] [2]
Molecular Weight	277.37 g/mol	[1] [2]
Appearance	Beige crystals	[1]
Melting Point	103-109 °C	[1]
Purity	≥ 95% (LC)	[1]
Storage	0-8°C	[1]

Synthesis and Chemical Reactivity

The reliable synthesis of **1-Boc-4-(2-aminophenyl)piperazine** is crucial for its widespread use. The Buchwald-Hartwig amination is a highly effective and versatile palladium-catalyzed cross-coupling reaction for its preparation.[\[4\]](#)[\[5\]](#) This method facilitates the formation of the critical carbon-nitrogen bond between N-Boc-piperazine and an aryl halide.[\[4\]](#)

Generalized Buchwald-Hartwig Amination Protocol

This protocol outlines the key steps for the synthesis of N-aryl piperazines, adaptable for **1-Boc-4-(2-aminophenyl)piperazine**.[\[4\]](#)


Materials:

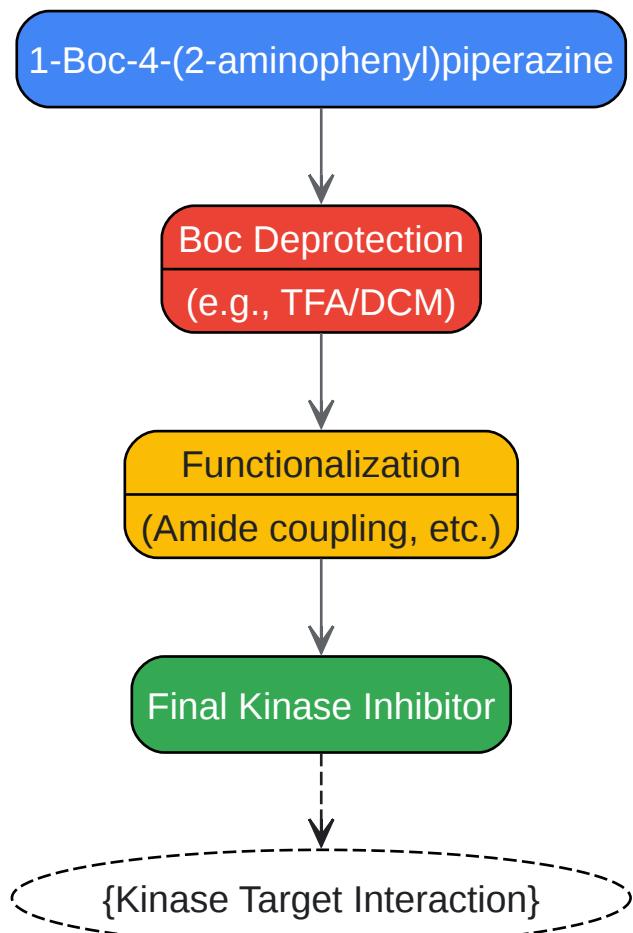
- Aryl halide (e.g., 2-bromoaniline derivative)
- N-Boc-piperazine[\[6\]](#)
- Palladium catalyst (e.g., Pd2(dba)3)[\[4\]](#)
- Phosphine ligand (e.g., XantPhos)[\[4\]](#)
- Base (e.g., NaO-t-Bu)[\[4\]](#)

- Anhydrous solvent (e.g., toluene)[4]

Procedure:

- In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide, N-Boc-piperazine, and the base.[4]
- Add the anhydrous solvent, followed by a pre-prepared catalyst solution (palladium source and ligand).[4]
- Heat the mixture (typically 80-110 °C) and monitor the reaction's progress.[4]
- After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.[4]
- Dry the organic layer, concentrate it, and purify the crude product using flash column chromatography.[4]

[Click to download full resolution via product page](#)


Caption: Generalized workflow for the Buchwald-Hartwig synthesis.

Core Applications in Drug Discovery

The phenylpiperazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[3][7] **1-Boc-4-(2-aminophenyl)piperazine** serves as a versatile starting point for accessing a wide range of therapeutic agents.[1]

Kinase Inhibitors

Protein kinases are crucial targets in oncology and immunology.^[8] The structure of **1-Boc-4-(2-aminophenyl)piperazine** is well-suited for the design of kinase inhibitors. After deprotection, the free amine can be functionalized to interact with the kinase hinge region, a common strategy for achieving potent and selective inhibition.

[Click to download full resolution via product page](#)

Caption: Logical progression from starting material to a functional kinase inhibitor.

GPCR Modulators

Arylpiperazines are well-established ligands for aminergic G protein-coupled receptors (GPCRs), which are major targets for drugs treating CNS disorders like schizophrenia and depression.^[9] The modular nature of **1-Boc-4-(2-aminophenyl)piperazine** allows for systematic modifications to fine-tune affinity, selectivity, and functional activity at various

GPCRs.[9] It can be incorporated into bitopic ligands that interact with both the primary and secondary binding pockets of GPCRs, potentially leading to improved selectivity.[9]

Emerging Applications: PROTACs

In the innovative field of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target protein warhead and the E3 ligase ligand is critical.[10] Piperazine-containing linkers are increasingly used to impart rigidity and improve solubility.[10][11] The inherent structural features of **1-Boc-4-(2-aminophenyl)piperazine** make it an attractive component for the rational design of novel PROTAC linkers.[12]

Experimental Protocols in Drug Discovery

In Vitro Kinase Assay: A Universal TR-FRET Protocol

A robust in vitro kinase assay is essential for characterizing novel inhibitors.[8] The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common high-throughput method.[8]

Assay Principle: This assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase.[8] A terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore (e.g., XL665) are used for detection.[8] FRET occurs when the antibody and streptavidin bind to the phosphorylated peptide, generating a signal proportional to kinase activity.[8] Inhibition is measured by a decrease in this signal.[8]

Step-by-Step Methodology:

- **Compound Preparation:** Serially dilute test compounds in an appropriate assay plate.
- **Kinase Reaction:** Add the target kinase, biotinylated peptide substrate, and ATP to initiate the reaction. Incubate as required.
- **Detection:** Add the terbium-labeled antibody and streptavidin-acceptor conjugate to stop the reaction and allow for binding.
- **Signal Measurement:** Read the plate using a TR-FRET-compatible reader.

- Data Analysis: Calculate the ratio of acceptor to donor emission to determine the extent of phosphorylation and inhibitor potency (e.g., IC50).

Conclusion and Future Directions

1-Boc-4-(2-aminophenyl)piperazine is a cornerstone building block in contemporary drug discovery, valued for its synthetic tractability and its presence in pharmacologically active scaffolds. Its application extends from the development of traditional small-molecule inhibitors to its incorporation into more complex therapeutic modalities like PROTACs. The continued exploration of this versatile scaffold will undoubtedly fuel the discovery of next-generation therapeutics for a wide range of diseases.

References

- BenchChem. (n.d.). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.
- BenchChem. (n.d.). Application Note: A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling.
- Chem-Impex. (n.d.). **1-Boc-4-(2-aminophenyl)piperazine**.
- Synblock. (n.d.). CAS 170017-74-0 | **1-BOC-4-(2-Aminophenyl)piperazine**.
- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
- RSC Advances. (2022).
- BenchChem. (n.d.). A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design.
- BenchChem. (n.d.). Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry.
- Long, W., et al. (2019). A Radioactive in vitro ERK3 Kinase Assay. bio-protocol.org.
- Martens, S. lab. (2023). In vitro kinase assay v1.
- Al-Ghorbani, M., et al. (2015). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Scott, J. S., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry.
- Buchwald, S. L., & Hartwig, J. F. (2020).
- ChemicalBook. (2025). **1-BOC-Piperazine**.
- Satała, G., & Bojarski, A. J. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands.
- Romanelli, M. N., et al. (2021).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. CAS 170017-74-0 | 1-BOC-4-(2-Aminophenyl)piperazine - Synblock [synblock.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]
- 7. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Potential applications of 1-Boc-4-(2-aminophenyl)piperazine in drug discovery]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b062888#potential-applications-of-1-boc-4-2-aminophenyl-piperazine-in-drug-discovery>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com